Cas no 2418650-18-5 (tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate)

tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate 化学的及び物理的性質
名前と識別子
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- 2418650-18-5
- EN300-26627620
- tert-butyl 5-formyl-2-methyl-3-[2-(trimethylsilyl)ethynyl]benzoate
- tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate
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- インチ: 1S/C18H24O3Si/c1-13-15(8-9-22(5,6)7)10-14(12-19)11-16(13)17(20)21-18(2,3)4/h10-12H,1-7H3
- InChIKey: RUWRNVRMFNATDA-UHFFFAOYSA-N
- SMILES: [Si](C#CC1=CC(C=O)=CC(C(=O)OC(C)(C)C)=C1C)(C)(C)C
計算された属性
- 精确分子量: 316.14947116g/mol
- 同位素质量: 316.14947116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 484
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26627620-1.0g |
tert-butyl 5-formyl-2-methyl-3-[2-(trimethylsilyl)ethynyl]benzoate |
2418650-18-5 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26627620-1g |
tert-butyl 5-formyl-2-methyl-3-[2-(trimethylsilyl)ethynyl]benzoate |
2418650-18-5 | 1g |
$0.0 | 2023-09-12 |
tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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3. Caper tea
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoateに関する追加情報
tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate: A Comprehensive Overview
The compound tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate, identified by the CAS number 2418650-18-5, is a highly specialized organic compound with significant applications in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is notable for its complex structure, which includes a benzoate ester group, a formyl substituent, a methyl group, and a trimethylsilyl (TMS) ethynyl substituent. The presence of these functional groups makes it a versatile building block in various chemical reactions and molecular constructions.
Recent studies have highlighted the importance of such compounds in the development of advanced materials. For instance, the TMS group in tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate has been utilized as a protective group in organometallic chemistry, particularly in the synthesis of silyl-protected alkynes. These protected alkynes are crucial intermediates in the construction of complex organic molecules, including natural products and drug candidates. The formyl group, on the other hand, provides reactivity that can be exploited in cross-coupling reactions, such as the Sonogashira coupling, which is widely used in the synthesis of biaryls and heteroaromatic compounds.
The methyl group present in this compound adds to its versatility by influencing the electronic properties of the molecule. This feature is particularly useful in tuning the reactivity of the compound during various synthetic transformations. Moreover, the benzoate ester group serves as an excellent leaving group in certain substitution reactions, making this compound an ideal substrate for nucleophilic aromatic substitution (NAS) reactions. Recent advancements in NAS chemistry have demonstrated that such reactions can be efficiently carried out under mild conditions, further enhancing the utility of this compound.
In terms of applications, tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate has found significant use in the synthesis of biologically active molecules. Its ability to participate in multiple types of reactions makes it a valuable intermediate in drug discovery programs. For example, researchers have employed this compound as a starting material for constructing heterocyclic frameworks, which are often found in bioactive compounds with potential therapeutic applications.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Key steps often include alkyne protection using TMS groups, formylation reactions to introduce the aldehyde functionality, and esterification to form the benzoate ester. The development of efficient synthetic routes for such compounds is an active area of research, with continuous improvements being made to enhance both scalability and sustainability.
From an analytical standpoint, characterization of tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods are essential for confirming the structure and purity of the compound. Recent advancements in NMR techniques, including two-dimensional (2D) NMR methods like COSY and HMBC, have significantly improved our ability to elucidate complex molecular structures like this one.
In conclusion, tert-butyl 5-formyl-2-methyl-3-2-(trimethylsilyl)ethynylbenzoate stands out as a critical intermediate in modern organic synthesis. Its unique combination of functional groups enables it to participate in a wide range of chemical transformations, making it indispensable in both academic research and industrial applications. As research continues to uncover new synthetic pathways and applications for this compound, its role in advancing chemical science is expected to grow even further.
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